Thiophen-2-ol

Descripción general

Descripción

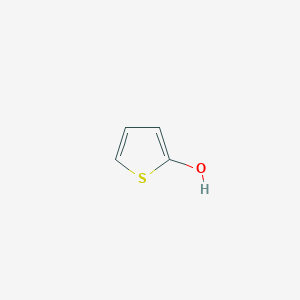

Thiophen-2-ol, also known as 2-hydroxythiophene, is an organic compound with the molecular formula C(_4)H(_4)OS. It is a derivative of thiophene, characterized by the presence of a hydroxyl group attached to the second carbon of the thiophene ring. This compound is notable for its aromatic properties and is used in various chemical and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Thiophen-2-ol can be synthesized through several methods. One common approach involves the hydroxylation of thiophene using oxidizing agents. For instance, thiophene can be treated with hydrogen peroxide in the presence of a catalyst to yield this compound. Another method involves the reaction of thiophene with sulfuric acid and subsequent hydrolysis.

Industrial Production Methods: On an industrial scale, this compound is often produced via the catalytic oxidation of thiophene. This process typically involves the use of metal catalysts such as vanadium pentoxide (V(_2)O(_5)) under controlled temperature and pressure conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions: Thiophen-2-ol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form thiophene-2-one using oxidizing agents like potassium permanganate (KMnO(_4)).

Reduction: It can be reduced to thiophene-2-thiol using reducing agents such as lithium aluminum hydride (LiAlH(_4)).

Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with halogenating agents or alkylating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO(_4)), hydrogen peroxide (H(_2)O(_2)).

Reduction: Lithium aluminum hydride (LiAlH(_4)), sodium borohydride (NaBH(_4)).

Substitution: Halogenating agents like phosphorus tribromide (PBr(_3)), alkylating agents like methyl iodide (CH(_3)I).

Major Products:

Oxidation: Thiophene-2-one.

Reduction: Thiophene-2-thiol.

Substitution: Various substituted thiophenes depending on the reagents used.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Thiophen-2-ol has the molecular formula and features a five-membered ring containing sulfur. It is characterized by its strong reducing properties and volatility, making it a versatile intermediate in organic synthesis. The compound can be synthesized through reactions such as:

Anticancer Activity

Recent studies have highlighted the potential of this compound derivatives in cancer treatment. For example, a study synthesized various thiophene derivatives and evaluated their anticancer properties against colorectal cancer cell lines. The compound 5D , derived from thiophenes, exhibited potent activity with an IC50 value of against HCT-116 cells, showing selective cytotoxicity while sparing normal cells .

| Compound | IC50 (µM) | Target Cell Line |

|---|---|---|

| 5D | 7.1 | HCT-116 |

| 4g | 10.5 | HCT-116 |

| 4c | 11.9 | HCT-116 |

Antileishmanial Activity

This compound derivatives have also been investigated for their activity against Leishmania major, the causative agent of leishmaniasis. A study identified a derivative that inhibited the proliferation of intracellular amastigotes by over 75% at low concentrations (0.63 µM), suggesting a promising avenue for new antileishmanial therapies .

Organic Electronics

Thiophenes are integral to the development of organic electronic materials due to their π-conjugated systems. This compound is used in synthesizing various conductive polymers that serve as active layers in organic light-emitting diodes (OLEDs) and organic solar cells . The unique electronic properties imparted by thiophene rings enhance charge transport and stability in these applications.

Catalysis

This compound has shown promise as a reducing agent in catalysis, particularly in metal coordination chemistry where it stabilizes metal ions, enhancing reaction efficiency. Its ability to donate electrons makes it valuable in various catalytic processes.

Dyes and Pigments

Thiophenes are utilized in the synthesis of azo dyes, which find applications in textiles, cosmetics, and food industries due to their vibrant colors and stability . The incorporation of thiophene structures into dye molecules enhances their photostability and solubility.

| Application | Industry | Properties |

|---|---|---|

| Azo Dyes | Textile | Vibrant colors, stability |

| Polymers | Electronics | Conductivity, flexibility |

| Antimicrobial | Pharmaceuticals | Biocidal properties |

Case Studies

- Synthesis of Thiophene Derivatives : A study synthesized a library of thiophene derivatives to explore their structure-activity relationships (SAR) with respect to anticancer properties. The findings indicated that modifications at specific positions on the thiophene ring significantly influenced biological activity .

- Development of Conductive Polymers : Research into thiophene-based polymers has demonstrated their effectiveness in organic photovoltaics, where they serve as electron donors or acceptors due to their high charge mobility and stability under operational conditions .

Mecanismo De Acción

Thiophen-2-ol can be compared with other thiophene derivatives such as thiophene-2-thiol and thiophene-2-one:

Thiophene-2-thiol: Similar to this compound but with a thiol group (-SH) instead of a hydroxyl group. It is more reactive due to the presence of the thiol group.

Thiophene-2-one: Contains a carbonyl group (C=O) instead of a hydroxyl group. It is less reactive in substitution reactions but more prone to nucleophilic addition.

Uniqueness: this compound is unique due to its balanced reactivity, allowing it to participate in a variety of chemical reactions while maintaining stability. This makes it a versatile intermediate in organic synthesis.

Comparación Con Compuestos Similares

- Thiophene-2-thiol

- Thiophene-2-one

- 2-Methylthiophene

- 2-Bromothiophene

Thiophen-2-ol’s versatility and unique properties make it a valuable compound in both research and industrial applications. Its ability to undergo various chemical transformations and its potential biological activities continue to drive interest in its study and utilization.

Actividad Biológica

Thiophen-2-ol, a sulfur-containing heterocyclic compound, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound (C4H4OS) features a thiophene ring substituted with a hydroxyl group at the second position. This structure contributes to its reactivity and interaction with biological systems. The presence of sulfur in the thiophene ring enhances its electron-donating properties, making it a valuable scaffold in medicinal chemistry.

1. Anti-inflammatory Properties

This compound derivatives have shown significant anti-inflammatory effects. Research indicates that compounds derived from thiophene can inhibit key inflammatory mediators:

- Cyclooxygenase (COX) Inhibition : Certain thiophene derivatives exhibit potent inhibition of COX enzymes, which play a crucial role in the inflammatory response. For instance, a study reported an IC50 value of 6.0 µM for COX inhibition by a thiophene derivative, highlighting its potential as an anti-inflammatory agent .

- Lipoxygenase (LOX) Inhibition : Another study noted that thiophene-based compounds could inhibit 5-lipoxygenase (5-LOX), an enzyme involved in leukotriene synthesis, with an IC50 value of 29.2 µM .

2. Anticancer Activity

This compound and its derivatives have been investigated for their anticancer properties:

- mPGES-1 Inhibition : A study identified thiophen-2-yl acetic acid derivatives as selective inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1), which is implicated in cancer progression. Compounds exhibited low micromolar IC50 values against cancer cell lines, indicating their potential in cancer therapy .

- Cell Cycle Arrest : Research demonstrated that certain thiophenes induce cell cycle arrest in cancer cells, promoting apoptosis. For example, compound 2c from a study caused an increase in the subG0/G1 fraction of A549 cells after 48 hours, suggesting effective induction of apoptosis .

3. Antimicrobial Activity

Thiophenes have also been explored for their antimicrobial properties:

- Bacterial Inhibition : Studies have shown that thiophenes can inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Case Study 1: Fatal Intoxication

A case report highlighted the dangers associated with novel psychoactive substances containing thiophenes. A young man died from cardiac dysrhythmia linked to intoxication from 1-(Thiophen-2-Yl)-2-Methylaminopropane (2-MPA), underscoring the need for awareness regarding the toxicological effects of thiophene derivatives .

Case Study 2: Anti-inflammatory Efficacy

In a controlled study on mice, a thiophene derivative was administered at a dose of 20 mg/kg and resulted in significant reductions in pro-inflammatory cytokines such as TNF-α and IL-6. This suggests that thiophenes may serve as effective therapeutic agents in managing inflammatory conditions .

The biological activity of thiophenes is often attributed to their ability to modulate various biochemical pathways:

- Inhibition of Pro-inflammatory Cytokines : Thiophenes can downregulate the expression of inflammatory cytokines through inhibition of transcription factors like NF-ĸB and MAPK pathways .

- Antioxidant Activity : Some studies suggest that thiophenes possess antioxidant properties, which may contribute to their protective effects against oxidative stress-related diseases.

Propiedades

IUPAC Name |

thiophen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4OS/c5-4-2-1-3-6-4/h1-3,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZMPOCLULGAHJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90447920 | |

| Record name | Thiophen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90447920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17236-58-7 | |

| Record name | Thiophen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90447920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.